7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-(4-benzylpiperazine-1-carbonyl)-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-20(2)31-18-23(25-24(19-31)27(34)32(28-25)22-11-7-4-8-12-22)26(33)30-15-13-29(14-16-30)17-21-9-5-3-6-10-21/h3-12,18-20H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDXEUVJCRWLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Understanding its biological activity is crucial for evaluating its pharmacological potential and therapeutic efficacy.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core with several substituents, including a benzylpiperazine moiety and an isopropyl group. The presence of these functional groups can significantly influence its biological interactions and pharmacokinetic properties.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C25H28N4O
- Molecular Weight : 420.52 g/mol
Structural Representation
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[4,3-c]pyridine |
| Substituents | Benzyl group, Isopropyl group, Piperazine ring |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an inhibitor or modulator of specific pathways, leading to altered cellular functions.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as neurotransmitter release and degradation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- CNS Stimulation : Similar compounds have shown central nervous system (CNS) stimulant effects, enhancing dopamine and serotonin levels in the brain .
- Antidepressant Activity : The modulation of serotonin receptors suggests potential antidepressant properties.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Below are summarized findings from relevant research:
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may act as an inhibitor or modulator of specific pathways, leading to altered cellular functions.
Key Pharmacological Effects
- CNS Stimulation : The compound may enhance dopamine and serotonin levels in the brain, suggesting potential use as a CNS stimulant.
- Antidepressant Activity : Modulation of serotonin receptors indicates possible antidepressant properties.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.
Pharmacological Studies
Research has indicated that compounds related to 7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibit significant pharmacological effects. For instance:
- Cytotoxicity Studies : Similar compounds have been tested for cytotoxic effects against various cancer cell lines using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the mechanism of action and potential therapeutic uses.
Synthesis of Derivatives
The synthesis of derivatives based on this compound has been explored to enhance its biological activity. For example, modifications to the piperazine ring or the isopropyl group can lead to variations with improved efficacy against specific targets .
Case Studies
Several studies have documented the applications and effects of this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
Compounds lacking a substituent at position 5 (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives) prioritize substitutions at other positions for activity .
Position 7 Variations :
- Benzylpiperazine vs. fluorophenylpiperazine : The 2-fluorophenyl group in ’s compound may enhance selectivity for serotonin or dopamine receptors due to fluorine’s electronegativity .
- Piperazinecarboxylate () introduces ester functionality, impacting bioavailability and protein binding (52–59% in Eszopiclone derivatives) .
Core Heterocycle Differences: Pyrazolo[4,3-c]pyridinones (target compound) vs. pyrazolo[3,4-d]pyrimidines (): The latter’s fused pyrimidine ring may enhance hydrogen bonding capacity .
Pharmacological Implications
- Piperazine Derivatives : The 4-benzylpiperazine group may confer affinity for serotonin or dopamine receptors, similar to antipsychotic agents .
- Fluorine Substitution : ’s 2-fluorophenyl analogue likely exhibits improved metabolic stability and blood-brain barrier penetration compared to the benzyl group .
- Protein Binding : Eszopiclone derivatives () show moderate protein binding (52–59%), suggesting the target compound may require structural optimization for enhanced free fraction .
Q & A
Q. Key Data :
- Typical yields: 50–70% after purification .
- Characterization: Confirm via ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) and HRMS (calculated for C₂₈H₂₉N₅O₂: 467.23 g/mol) .
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and piperazine regions .
- HPLC-PDA : Employ a C18 column (mobile phase: acetonitrile/0.1% formic acid) to confirm purity (>95%) and detect trace impurities .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethyl acetate), determine absolute configuration to resolve stereochemical ambiguities .
Q. Common Pitfalls :
Advanced: How can contradictory bioactivity data across cell-based assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or cell-line variability. Mitigate by:
Standardize Assay Conditions :
- Use consistent cell passage numbers (e.g., passages 5–15) and serum-free media during treatment to minimize growth factor interference .
- Include positive controls (e.g., staurosporine for cytotoxicity) to validate assay sensitivity .
Mechanistic Profiling :
- Perform kinase inhibition assays (e.g., ADP-Glo™) to confirm target engagement. Compare IC₅₀ values across panels (e.g., EGFR, PI3K) .
Data Normalization :
Q. Example Data Conflict :
- A study reported IC₅₀ = 1.2 µM in HeLa cells but no activity in MCF-6. This discrepancy may arise from differential expression of target kinases .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
Address Lipinski/VEBER rule compliance:
Solubility Enhancement :
- Use co-solvents (e.g., 10% DMSO in saline) or formulate as nanoparticles (e.g., PLGA encapsulation) .
Metabolic Stability :
- Pre-treat liver microsomes (human/rat) to identify metabolic hotspots. Introduce blocking groups (e.g., fluorine) at labile positions .
Permeability :
Q. Key Metrics :
- Target logP: 2–3 (measured via shake-flask method) .
- t₁/₂ in plasma: >2 hours (using LC-MS/MS pharmacokinetic profiling) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modular substitutions:
Core Modifications :
- Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects on target binding .
Piperazine Variants :
- Synthesize analogs with 4-fluorophenylpiperazine or 4-methylpiperazine to evaluate electronic contributions .
Bioisosteres :
Q. Key Findings :
- Half-life at pH 7: >30 days (stable in physiological conditions) .
- Major photoproduct: 5-isopropyl-2-phenyl-pyrazolo[4,3-c]pyridinone (m/z 309.15) .
Advanced: What in silico tools predict off-target interactions?
Methodological Answer:
Leverage computational pipelines:
Molecular Docking :
- Use AutoDock Vina to screen against Pharmaprojects® kinase library. Prioritize targets with Glide scores < −7.0 kcal/mol .
Machine Learning :
- Train a Random Forest model on ChEMBL bioactivity data to predict CYP450 inhibition (e.g., CYP3A4 liability) .
ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
